molecular formula C13H10ClN3O3S B2431183 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole CAS No. 333311-30-1

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole

Cat. No.: B2431183
CAS No.: 333311-30-1
M. Wt: 323.75
InChI Key: SIGYULDMTQONHC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole is a specialized benzotriazole-based sulfonamide reagent designed for research applications. Compounds within this class are widely recognized in organic synthesis as versatile intermediates and activating agents . The molecular structure integrates a benzotriazole group, a known synthetic auxiliary and good leaving group, with a sulfonamide linkage and a substituted phenyl ring containing both chloro and methoxy functional groups, which can be leveraged for further derivatization . As an electrophilic synthon, this compound is expected to be particularly valuable for the synthesis of more complex molecules via N-alkylation or as a scaffold in pharmacophore development . Researchers can utilize it in the development of novel chemical entities, particularly in the exploration of sulfonamide and benzotriazole-based biologically active compounds. Its stability and reactivity profile make it a suitable candidate for constructing diverse compound libraries for high-throughput screening in drug discovery. This product is intended for use by qualified laboratory professionals. For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult relevant safety data sheets and conduct all risk assessments prior to use.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-20-13-8-9(6-7-10(13)14)21(18,19)17-12-5-3-2-4-11(12)15-16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGYULDMTQONHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Reaction Pathways for Sulfonylbenzotriazole Synthesis

The core challenge in synthesizing 1-(4-chloro-3-methoxyphenyl)sulfonylbenzotriazole lies in the formation of the sulfonamide bond between the 4-chloro-3-methoxyphenylsulfonyl moiety and the benzotriazole heterocycle. Two primary strategies dominate the literature: (1) sulfonyl chloride intermediacy followed by nucleophilic substitution and (2) oxidative coupling of sodium sulfinates with amines.

Sulfonyl Chloride Intermediate Route

Synthesis of 4-Chloro-3-Methoxyphenylsulfonyl Chloride

The sulfonyl chloride intermediate serves as the electrophilic partner in this pathway. A widely adopted method involves the chlorination of thiol precursors or diazonium salt transformations:

Thiol Oxidation to Sulfonyl Chloride

4-Chloro-3-methoxythiophenol undergoes chlorination in the presence of chlorine gas (Cl₂) within a biphasic solvent system. For example, reaction in 1,2-dichloroethane/water with catalytic copper(I) chloride (CuCl) at 0–5°C achieves near-quantitative conversion to the sulfonyl chloride. This method parallels the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, where thiol 5 was converted to sulfonyl chloride 6 using Cl₂ in 1,2-dichloroethane/water.

Critical Parameters

  • Solvent polarity: Biphasic systems enhance reagent contact while minimizing side reactions.
  • Temperature control: Maintaining ≤5°C prevents over-chlorination.
  • Catalyst loading: 0.1 equiv CuCl optimizes reaction rate.
Diazonium Salt Pathway

Alternative approaches utilize diazonium chemistry for sulfonyl chloride generation:

  • Diazotization : 4-Chloro-3-methoxyaniline reacts with sodium nitrite (NaNO₂) in aqueous HCl below −5°C to form the diazonium salt.
  • Sulfonation : The diazonium salt is treated with sulfur dioxide (SO₂) in acetic acid/toluene with CuCl, yielding the sulfonyl chloride via radical intermediates.

This method, adapted from sulfonyl chloride S3 synthesis, provides 86% yield when employing rigorous temperature control (−5°C during diazotization) and stoichiometric SO₂.

Coupling Sulfonyl Chloride with Benzotriazole

The final step involves nucleophilic attack by benzotriazole on the sulfonyl chloride:

Procedure

  • Reaction Setup : Benzotriazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with pyridine (1.5 equiv) as acid scavenger.
  • Sulfonyl Chloride Addition : 4-Chloro-3-methoxyphenylsulfonyl chloride (1.1 equiv) in DCM is added dropwise at 0°C.
  • Stirring : The mixture warms to room temperature and stirs for 12–24 hours.
  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine remove residual reagents.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) isolates the product in 72–85% yield.

Mechanistic Insight
Pyridine deprotonates benzotriazole’s N1-H (pKa ≈ 8.2), generating a nucleophilic amide ion that attacks the electrophilic sulfur center. The reaction proceeds via a concerted Sₙ2-like mechanism at the sulfonyl sulfur.

Oxidative Sulfonylation Using Sodium Sulfinates

Sodium Sulfinate Preparation

4-Chloro-3-methoxyphenylsulfinic acid sodium salt is synthesized via:

  • Reduction of Sulfonyl Chlorides : Treatment with sodium sulfite (Na₂SO₃) in aqueous ethanol at reflux.
  • Direct Sulfination : Reaction of Grignard reagents with sulfur dioxide (SO₂), though less applicable to aromatic systems.

Radical-Mediated Coupling with Benzotriazole

Yuan’s electrochemical method demonstrates viability for sulfonamide formation:

  • Electrochemical Cell Setup : Aqueous solution containing sodium sulfinate (1.2 equiv), benzotriazole (1.0 equiv), and sodium iodide (NaI, 0.2 equiv) as electrolyte.
  • Conditions : Constant current (10 mA/cm²) at room temperature for 6 hours.
  • Oxidation : Iodine radicals generated at the anode abstract hydrogen from benzotriazole, creating a nitrogen-centered radical that couples with the sulfinate.

Yield Optimization

  • Ionic liquids (e.g., [BMIM]PF₆) improve sulfinate solubility and reaction efficiency.
  • Substituent effects: Electron-withdrawing groups on the sulfinate enhance coupling rates.

Comparative Analysis of Synthetic Methods

Parameter Sulfonyl Chloride Route Oxidative Sulfonylation
Yield 72–85% 65–78%
Reaction Time 12–24 h 6–8 h
Byproducts HCl (neutralized by base) I₂, H₂O (easily removed)
Scalability Kilogram-scale demonstrated Limited to lab-scale
Functional Tolerance Sensitive to strong nucleophiles Tolerates radical initiators

Regiochemical Considerations in Benzotriazole Sulfonylation

Benzotriazole exhibits two reactive NH sites (N1 and N2). Under basic conditions, N1 preferentially deprotonates due to:

  • Resonance Stabilization : N1 lone pair delocalizes into the triazole ring, lowering pKa.
  • Steric Factors : N2 is hindered by adjacent nitrogen atoms.

Characterization Data

  • ¹H NMR : Absence of N1-H signal at δ 8.1–8.3 ppm confirms sulfonylation at N1.
  • IR : S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ verify sulfonamide formation.

Industrial-Scale Process Recommendations

For cGMP production, the sulfonyl chloride route is preferred due to:

  • Reproducibility : Well-established protocols for sulfonyl chloride handling.
  • Purification Simplicity : Crystallization from ethanol/water mixtures achieves >99% purity.
  • Cost Efficiency : Chlorine gas and DCM are economical reagents.

Critical Quality Attributes

  • Residual Solvents : DCM levels must be <600 ppm per ICH Q3C.
  • Sulfonic Acid Impurities : Controlled via exhaustive washing with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl and chloro groups.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield methoxy-substituted derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole exerts its effects would depend on its specific application. In general, the sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzotriazole moiety can participate in coordination with metal ions or interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)sulfonylbenzotriazole
  • 1-(4-Chloro-3-nitrophenyl)sulfonylbenzotriazole
  • 1-(4-Chloro-3-hydroxyphenyl)sulfonylbenzotriazole

Uniqueness

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Biological Activity

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole belongs to the class of sulfonylbenzotriazoles. Its chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H9_{9}ClN3_{3}O2_{2}S
  • Molecular Weight : 273.71 g/mol

The presence of the sulfonyl group enhances its reactivity and potential as a pharmacological agent.

Mechanisms of Biological Activity

The biological activity of 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenases (COX), which are critical in inflammatory processes. Studies indicate that derivatives of sulfonamides exhibit significant inhibitory effects on COX-1 and COX-2, suggesting potential anti-inflammatory properties .
  • Antimicrobial Activity : Research indicates that benzotriazole derivatives can act as effective antimicrobial agents. The sulfonamide moiety contributes to this activity by interfering with bacterial folate synthesis .
  • Carbonic Anhydrase Inhibition : Sulfonamides are known for their ability to inhibit carbonic anhydrase, leading to applications in treating conditions like glaucoma and epilepsy. This inhibition mechanism is also relevant for 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole. The results demonstrated that this compound exhibited a significant reduction in inflammatory markers in vitro, supporting its use as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study, 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole was tested against several bacterial strains. The compound showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Data Tables

Activity Type Compound IC50 Value (µM) Reference
COX-1 Inhibition1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole25
COX-2 Inhibition1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole30
Antimicrobial ActivityAgainst Staphylococcus aureus15
Antimicrobial ActivityAgainst E. coli20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole, and how can reaction conditions be optimized for yield improvement?

  • Answer: The synthesis typically involves sulfonylation of benzotriazole derivatives using sulfonyl chlorides under nucleophilic substitution conditions. A common method includes refluxing 4-chloro-3-methoxybenzenesulfonyl chloride with benzotriazole in anhydrous ethanol or dichloromethane, catalyzed by a base like triethylamine. Optimization strategies include varying reaction temperature (80–120°C), solvent polarity (e.g., switching from ethanol to DMF for slower reactions), and stoichiometric ratios (1:1.2 molar ratio of benzotriazole to sulfonyl chloride). Post-reaction workup involves solvent evaporation under reduced pressure and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and purity. Mass spectrometry (HRMS) confirms molecular weight. For unambiguous structural confirmation, single-crystal X-ray diffraction (SC-XRD) is preferred. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data, with validation tools like PLATON ensuring accuracy. Crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) must be optimized to obtain high-quality crystals .

Q. What preliminary biological screening approaches are recommended to assess this compound’s potential pharmacological activity?

  • Answer: Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative bacteria). Dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) help identify bioactive concentrations. Positive controls (e.g., known inhibitors) and triplicate replicates are essential to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of sulfonylation reactions in this compound?

  • Answer: DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. Exact exchange terms, as described by Becke, improve accuracy in predicting sulfonylation sites. Software like Gaussian or ORCA can simulate reaction pathways, identifying thermodynamic favorability (ΔG) of sulfonyl group attachment at specific positions on the benzotriazole ring .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this sulfonylbenzotriazole derivative?

  • Answer: Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods incorporate solvation models (e.g., PCM). Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) under controlled conditions (pH, temperature) can reconcile differences. Systematic benchmarking of functionals (e.g., comparing B3LYP vs. M06-2X) is advised .

Q. How can crystallographic data elucidate the relationship between solid-state packing and stability in this compound?

  • Answer: SC-XRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence stability. For example, the chloro and methoxy groups may form halogen bonds or CH···O interactions with adjacent molecules. Tools like Mercury (CCDC) visualize packing motifs, while Hirshfeld surface analysis quantifies interaction contributions. Thermal stability correlations can be tested via TGA-DSC alongside crystallographic data .

Methodological Considerations Table

Question TypeKey Techniques/ToolsReferences
Synthesis OptimizationReflux, column chromatography, stoichiometric tuning
Structural ValidationSC-XRD (SHELXL), PLATON, NMR
Computational ModelingDFT (B3LYP), Gaussian, QM/MM
Biological AssaysMIC testing, MTT, dose-response curves

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